2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid

Descripción

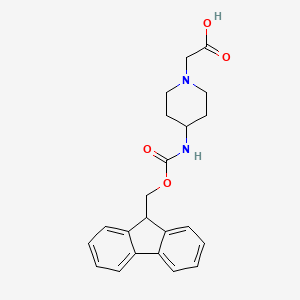

Chemical Structure: The compound features a piperidine ring substituted at the 4-position with an Fmoc-protected amino group and at the 1-position with an acetic acid moiety. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is a widely used protecting group in peptide synthesis due to its stability under acidic conditions and selective removal under mild basic conditions (e.g., piperidine) .

Applications: Primarily utilized in solid-phase peptide synthesis (SPPS) as a building block for introducing piperidine-derived structural motifs. Its carboxylic acid group enables conjugation to resins or other amino acid residues via standard coupling reagents .

Propiedades

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c25-21(26)13-24-11-9-15(10-12-24)23-22(27)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQJIWJYRZIBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373264 | |

| Record name | [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221352-82-5 | |

| Record name | [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Fmoc Protection Reaction

-

- 4-Aminopiperidin-1-yl acetic acid (or its salt form)

- 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

- Base: Typically sodium bicarbonate or triethylamine to neutralize HCl formed

- Solvent: Commonly dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: 0 °C to room temperature to control reaction rate and minimize side reactions

-

- Dissolve the amino acid precursor in an aqueous or organic solvent.

- Add the base to maintain a basic pH.

- Slowly add Fmoc-Cl solution dropwise with stirring.

- Stir the reaction mixture for 1–3 hours at room temperature.

- Monitor reaction progress by TLC or HPLC.

- Upon completion, extract the product into an organic phase, wash, dry over sodium sulfate, and concentrate.

Alternative Coupling Using HATU and Amino Acid Esters

- In some protocols, the Fmoc-protected amino acid is synthesized by coupling a free acid with glycine ethyl ester hydrochloride using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like 2,6-lutidine in DMF.

- This method allows for amide bond formation under mild conditions with high efficiency.

- After coupling, the product is purified by extraction and flash chromatography.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, NaHCO3 or TEA | DCM or DMF | 0 °C to RT | 75–90 | Flash chromatography | Control pH to avoid side reactions |

| Amide Coupling (Alternative) | Glycine ethyl ester, HATU, 2,6-lutidine | DMF | Room temperature | ~82 | Extraction + chromatography | Mild conditions, high coupling efficiency |

| Purification | Silica gel chromatography | Hexane/EtOAc | Ambient | - | - | Gradient elution improves purity |

Research Findings and Notes

- The Fmoc protection step is critical for maintaining the amino functionality in a protected form suitable for peptide synthesis.

- The use of coupling agents like HATU enhances the efficiency of amide bond formation, reducing side reactions and improving yields.

- The compound is typically stored under refrigeration (2–8 °C) to maintain stability and purity.

- Analytical techniques such as NMR, HR-MS, and melting point analysis confirm the identity and quality of the synthesized compound.

- The synthetic route is adaptable for scale-up and can be integrated into automated peptide synthesizers for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide bond formation through reactions with carboxylic acids or activated esters.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions include peptides and other amino acid derivatives, depending on the specific reactants and conditions used .

Aplicaciones Científicas De Investigación

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid is widely used in:

Peptide Synthesis: As a protecting group for amines, it allows for the stepwise construction of peptides.

Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and therapeutic agents.

Biological Research: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

Industrial Applications: It is used in the production of synthetic peptides for research and pharmaceutical purposes.

Mecanismo De Acción

The primary mechanism of action of 2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The deprotection step, typically using piperidine, removes the Fmoc group, allowing the amine to participate in subsequent coupling reactions .

Comparación Con Compuestos Similares

Piperazine Analogs

Example : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0) .

- Structural Difference : Replaces the piperidine ring with a piperazine ring (two nitrogen atoms vs. one).

- Impact: Basicity: Piperazine (pKa ~9.8 for secondary amine) is more basic than piperidine (pKa ~11.3), altering solubility and reactivity in acidic/basic environments.

- Applications : Used in linker molecules for drug delivery systems due to improved aqueous solubility .

Boc-Protected Derivatives

Example: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 281655-71-8) .

- Structural Difference : Incorporates a tert-butoxycarbonyl (Boc) group alongside Fmoc.

- Impact :

- Deprotection Strategy : Boc requires acidic conditions (e.g., TFA), whereas Fmoc is base-labile. This dual protection allows orthogonal deprotection in multi-step syntheses.

- Solubility : The hydrophobic tert-butyl group reduces aqueous solubility compared to the parent compound.

- Applications : Ideal for synthesizing peptides requiring sequential deprotection .

Positional Isomers

Example : (S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)acetic acid (CAS 886366-26-3) .

- Structural Difference : Acetic acid group attached to the 3-position of piperidine instead of the 1-position.

- Impact :

Oxo-Substituted Derivatives

Example: 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid .

- Structural Difference : Incorporates a 2-oxo group on the piperidine ring.

- Impact: Reactivity: The ketone introduces a site for nucleophilic attack or hydrogen bonding. Stability: Potential for keto-enol tautomerism, which could influence stability in storage or biological systems .

Ether-Linked Analogs

Example : 2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidin-4-yl)oxy]acetic acid .

- Structural Difference : Acetic acid connected via an ether (-O-) linkage instead of a direct bond.

- Impact: Metabolic Stability: Ether bonds are generally more resistant to hydrolysis than esters, enhancing in vivo stability.

Research Findings and Data Tables

Actividad Biológica

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid, commonly referred to as Fmoc-piperidine derivative, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C24H30N2O4

- Molecular Weight : 414.51 g/mol

- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(piperidin-1-yl)butanoic acid

The biological activity of this compound can be attributed to its structural features, particularly the piperidine ring and the fluorenylmethoxycarbonyl (Fmoc) moiety. These components are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Antitumor Activity :

- Compounds with similar piperidine structures have shown promising results in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- A study demonstrated that derivatives of piperidine effectively inhibit the growth of cancer cell lines by targeting specific kinases involved in tumor progression.

-

Antimicrobial Properties :

- The fluorenylmethoxycarbonyl group enhances the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial activity against various bacterial strains.

- A series of experiments indicated that these compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.

-

Anti-inflammatory Effects :

- Research has shown that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

- In vivo studies demonstrated a reduction in inflammation markers in animal models treated with piperidine derivatives.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a related piperidine derivative in vitro against several cancer cell lines, including breast and lung cancer. The results indicated:

- IC50 values ranging from 5 to 15 µM, demonstrating significant cytotoxicity.

- Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, confirmed by increased caspase activity.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this class of compounds against Gram-positive and Gram-negative bacteria. Key findings included:

- Minimum Inhibitory Concentrations (MIC) were established between 10 to 30 µg/mL for effective strains.

- The study highlighted the compound's ability to inhibit biofilm formation, which is critical in chronic infections.

Data Table: Biological Activities Summary

Q & A

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in this compound, and how does it influence experimental design?

The Fmoc group serves as a protective moiety for amines during solid-phase peptide synthesis (SPPS). Its orthogonal stability under basic conditions (e.g., piperidine deprotection) allows sequential elongation of peptide chains while minimizing side reactions. Researchers must optimize deprotection times to avoid premature cleavage or side-product formation .

Q. What are the critical handling precautions for this compound during laboratory use?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, eye protection) and work in a fume hood. Avoid contact with incompatible materials like strong acids/bases, which may degrade the Fmoc group or piperidine ring . Store at –20°C under inert gas to prevent hydrolysis of the carbamate linkage .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Analytical methods include:

- HPLC : Monitor purity using reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA).

- NMR : Confirm the Fmoc group (δ 7.3–7.8 ppm aromatic protons) and acetic acid moiety (δ 2.0–2.5 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can coupling efficiency of this compound in SPPS be optimized, particularly in sterically hindered systems?

- Coupling Agents : Use HATU or PyBOP with DIPEA for activation, enhancing reactivity over traditional HOBt/DIC systems.

- Pre-activation : Pre-mix the amino acid derivative with coupling agents for 1–5 minutes before resin addition.

- Double Coupling : Repeat coupling steps for low-yield residues. Monitor completion via Kaiser test or FTIR .

Q. What strategies address low synthetic yields (e.g., 23.3% in analogous Fmoc-protected compounds) during preparation?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30min) and improves yield by enhancing reaction kinetics.

- Solvent Optimization : Use THF or DMF for better solubility of intermediates.

- Purification : Replace column chromatography with preparative HPLC for higher recovery of polar byproducts .

Q. How do structural modifications (e.g., piperidine substitution) affect biological activity in related compounds?

Comparative studies of analogs (e.g., 2-(piperidin-3-yl)acetic acid vs. 2-(piperidin-4-yl)acetic acid) show:

Q. How can researchers resolve contradictions in reported toxicity data for Fmoc-protected derivatives?

Discrepancies arise from incomplete characterization (e.g., residual solvents, byproducts). Mitigation steps:

- Batch Analysis : Use LC-MS to identify impurities.

- Toxicity Assays : Perform in vitro cytotoxicity screens (e.g., HEK293 cells) alongside in silico predictions (e.g., ProTox-II) .

Q. What methodologies characterize byproducts formed under acidic/basic conditions during Fmoc deprotection?

- LC-MS/MS : Identify hydrolyzed products (e.g., fluorenylmethanol or piperidine-acetic acid adducts).

- Stability Studies : Incubate the compound in pH 2–12 buffers and monitor degradation via NMR .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.